Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)

N-Methoxy-N-methyl-2-phenylacetamide structure
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
CAS 번호:95092-10-7
MF:C10H13NO2
메가와트:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25

N-Methoxy-N-methyl-2-phenylacetamide 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetamide, N-methoxy-N-methyl-
    • N-methoxy-N-methyl-2-phenylacetamide
    • N-methoxy-N-methylBenzeneacetamide
    • N-Methoxy-N-methylphenylacetamide
    • DFLGWAFOSVGKKK-UHFFFAOYSA-N
    • N-methoxy-N-methyl-benzeneacetamide
    • N-methyl-N-methoxy-2-phenylacetamide
    • SY201708
    • AK402577
    • N-Methoxy-N-methylbenzeneacetamide (ACI)
    • CS-0061703
    • MFCD14707542
    • F19927
    • AKOS008953172
    • XH0803
    • F1903-0165
    • EN300-213178
    • VDA09210
    • 95092-10-7
    • SCHEMBL361027
    • DA-40182
    • DTXSID40439552
    • N-Methoxy-N-methyl-2-phenylacetamide
    • MDL: MFCD14707542
    • 인치: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
    • InChIKey: DFLGWAFOSVGKKK-UHFFFAOYSA-N
    • 미소: O=C(CC1C=CC=CC=1)N(C)OC

계산된 속성

  • 정밀분자량: 179.094628657g/mol
  • 동위원소 질량: 179.094628657g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 164
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 29.5
  • 소수점 매개변수 계산 참조값(XlogP): 1.4

실험적 성질

  • 밀도: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 254.0±33.0 ºC (760 Torr),
  • 플래시 포인트: 107.4±25.4 ºC,
  • 용해도: 미용성(3.9g/l)(25ºC),

N-Methoxy-N-methyl-2-phenylacetamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N899286-5g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
5g
635.40 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19645-5g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
5g
¥200.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19645-250mg
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
250mg
¥30.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19645-1g
N-Methoxy-N-methyl-2-phenylacetamide
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1g
¥55.0 2024-07-18
TRC
B427853-25mg
N-methoxy-N-methyl-2-phenylacetamide
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25mg
$ 50.00 2022-06-07
TRC
B427853-50mg
N-methoxy-N-methyl-2-phenylacetamide
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50mg
$ 70.00 2022-06-07
TRC
B427853-250mg
N-methoxy-N-methyl-2-phenylacetamide
95092-10-7
250mg
$ 250.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM328-200mg
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
200mg
76.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM328-1g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
1g
212.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM328-5g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
5g
742.0CNY 2021-07-17

N-Methoxy-N-methyl-2-phenylacetamide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ;  0.5 h, pH 4.5, rt; 3 h, rt
참조
Preparation of peptides for treating tumors
, United States, , ,

합성 방법 2

반응 조건
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Pyridine ;  5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds
Duchemin, Nicolas; Buccafusca, Roberto; Daumas, Marc; Ferey, Vincent; Arseniyadis, Stellios, ChemRxiv, 2019, 1, 1-8

합성 방법 3

반응 조건
1.1 Solvents: Water ;  12 h, pH 6, 30 °C
1.2 0.5 h, rt
참조
Preparation of fosamprenavir intermediate (2R,3S)-1,2-epoxy-3-tert-butoxycarbonylamino-4-phenylbutane
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 5 min, 0 °C; 1 h, rt
참조
Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex
Chanthamath, Soda; Takaki, Suguru; Shibatomi, Kazutaka; Iwasa, Seiji, Angewandte Chemie, 2013, 52(22), 5818-5821

합성 방법 5

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane
참조
Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization
Gebauer, Julian; Dewi, Purnama; Blechert, Siegfried, Tetrahedron Letters, 2005, 46(1), 43-46

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine ,  Diethyl dicarbonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
참조
Composition for the treatment of IGF-1R expressing cancer
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
참조
Preparation of monomethyl auristatin F derivatives and their trastuzumab conjugates for treating cancers
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
참조
Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
참조
Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents
, France, , ,

합성 방법 10

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity
Nordqvist, Anneli ; O'Mahony, Gavin; Friden-Saxin, Maria; Fredenwall, Marlene; Hogner, Anders; et al, ChemMedChem, 2017, 12(1), 50-65

합성 방법 11

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
참조
Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water
Hyodo, Yuki; Takahashi, Keigo; Chitose, Youhei; Abe, Manabu ; Yoshizawa, Michito; et al, Synlett, 2022, 33(12), 1184-1188

합성 방법 12

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds
Duchemin, Nicolas; Buccafusca, Roberto; Daumas, Marc; Ferey, Vincent; Arseniyadis, Stellios, Organic Letters, 2019, 21(20), 8205-8210

합성 방법 13

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → rt
참조
Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas
Aryal, Sushant; Hone, Christopher A.; Polson, Matthew I. J.; Foley, Daniel J., Chemical Science, 2023, 14(29), 7905-7912

합성 방법 14

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ;  1 h, rt
1.3 20 h, rt
참조
Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles
Boev, V. I.; Moskalenko, A. I.; Belopukhov, S. L.; Nikonova, G. N., Russian Journal of Organic Chemistry, 2017, 53(2), 169-177

합성 방법 15

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 overnight, rt
참조
3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents
Schiaffo, Charles E.; Rottman, Matthias; Wittlin, Sergio; Dussault, Patrick H., ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319

합성 방법 16

반응 조건
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  6 h, rt
참조
Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor
, China, , ,

합성 방법 17

반응 조건
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
참조
Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
참조
Asymmetric photoredox transition-metal catalysis activated by visible light
Huo, Haohua; Shen, Xiaodong; Wang, Chuanyong; Zhang, Lilu; Roese, Philipp; et al, Nature (London, 2014, 515(7525), 100-103

N-Methoxy-N-methyl-2-phenylacetamide Raw materials

N-Methoxy-N-methyl-2-phenylacetamide Preparation Products

N-Methoxy-N-methyl-2-phenylacetamide 공급 업체

Amadis Chemical Company Limited
골드 회원
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(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
주문 번호:A922952
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 14:34
가격 ($):333.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:95092-10-7)N-Methoxy-N-methyl-2-phenylacetamide
A922952
순결:99%
재다:100g
가격 ($):333.0
Email